molecular formula C8H12BrNO2 B13181233 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol

3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol

Cat. No.: B13181233
M. Wt: 234.09 g/mol
InChI Key: PDNTVNKCXKFYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10BrNO2. This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromofuran.

    Amination: The brominated furan undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium thiolate (NaSR), sodium amide (NaNH2), and sodium alkoxide (NaOR) are employed.

Major Products

    Oxidation: Formation of 3-amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-one.

    Reduction: Formation of 3-amino-1-(furan-2-yl)-2-methylpropan-1-ol.

    Substitution: Formation of 3-amino-1-(3-substituted furan-2-yl)-2-methylpropan-1-ol.

Scientific Research Applications

3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an additional methyl group on the propanol chain.

    3-Amino-1-(3-chlorofuran-2-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(3-iodofuran-2-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-Amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine or iodine, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

3-amino-1-(3-bromofuran-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12BrNO2/c1-5(4-10)7(11)8-6(9)2-3-12-8/h2-3,5,7,11H,4,10H2,1H3

InChI Key

PDNTVNKCXKFYAN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=C(C=CO1)Br)O

Origin of Product

United States

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